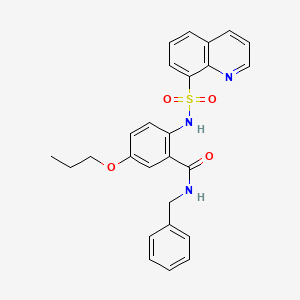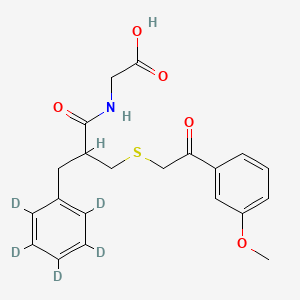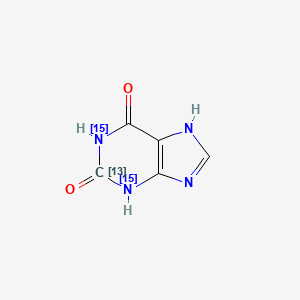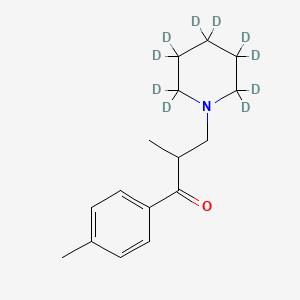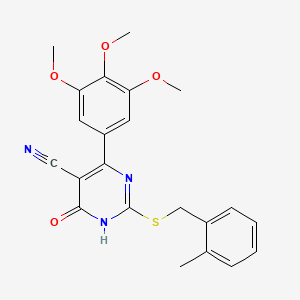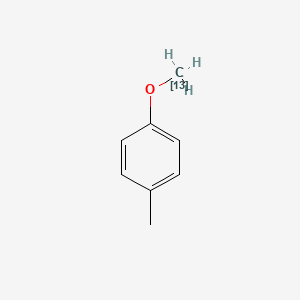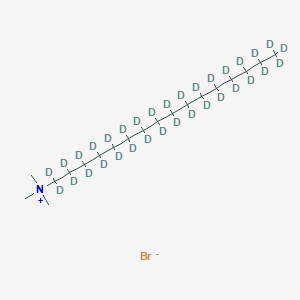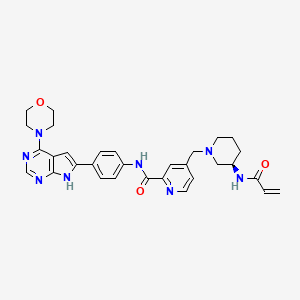![molecular formula C10H14N2O5S B12404106 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline is a proline derivative known for its unique chemical structure and properties. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
准备方法
The synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline involves several steps. One common method includes the reaction of proline with 3,5-dimethylisoxazole-4-sulfonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用机制
The mechanism of action of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its action are complex and depend on the specific biological context in which it is used .
相似化合物的比较
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline can be compared with other proline derivatives and sulfonyl-containing compounds. Similar compounds include:
- 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine
- 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]pyrrolidine
These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of the proline and sulfonyl groups, which confer distinct reactivity and biological activity .
属性
分子式 |
C10H14N2O5S |
|---|---|
分子量 |
274.30 g/mol |
IUPAC 名称 |
(2S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O5S/c1-6-9(7(2)17-11-6)18(15,16)12-5-3-4-8(12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14)/t8-/m0/s1 |
InChI 键 |
WIHCNDLCRKFZTR-QMMMGPOBSA-N |
手性 SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC[C@H]2C(=O)O |
规范 SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)
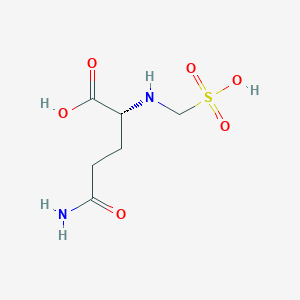
![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)
